tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate: is a compound that features a tert-butyl carbamate protecting group attached to an azido-functionalized propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group, followed by the introduction of an azido group. One common method involves the reaction of tert-butyl carbamate with an appropriate azido-functionalized reagent under mild conditions. For example, the reaction can be carried out using di-tert-butyl dicarbonate (Boc2O) and an azido alcohol in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitrenes or other reactive intermediates.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions
Major Products Formed:
Oxidation: Formation of nitrenes or aziridines.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates
Scientific Research Applications
Chemistry: tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and peptides. Its azido group allows for click chemistry reactions, which are widely used in the synthesis of bioconjugates and polymers .
Biology: In biological research, this compound can be used to modify biomolecules through click chemistry, enabling the study of protein interactions, labeling, and imaging .
Medicine: Its ability to undergo bioorthogonal reactions makes it useful for site-specific drug delivery .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate involves its reactivity as an azide and carbamate. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The carbamate group serves as a protecting group for amines, which can be removed under acidic conditions to reveal the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar protecting group but without the azido functionality.
N-Boc-protected anilines: Compounds with a Boc-protecting group on aniline derivatives.
tert-Butyl N-hydroxycarbamate: A related compound with a hydroxyl group instead of an azido group
Uniqueness: tert-Butyl N-[(2R)-1-azidopropan-2-yl]carbamate is unique due to the presence of both the azido and carbamate functionalities, which provide distinct reactivity and versatility in synthetic applications. The azido group allows for bioorthogonal reactions, while the carbamate group offers protection for amines during multi-step synthesis .
Properties
CAS No. |
721927-55-5 |
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Molecular Formula |
C8H16N4O2 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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